![molecular formula C24H27N7O10S2 B1669548 (6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[(1,5-dihydroxy-4-oxopyridin-2-yl)methyl-methylamino]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid CAS No. 141562-38-1](/img/structure/B1669548.png)
(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[(1,5-dihydroxy-4-oxopyridin-2-yl)methyl-methylamino]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Overview
Description
CP 6232: is a new anti-pseudomonal cephalosporin developed by Meiji Seika Pharma. It functions as a cell wall inhibitor and has shown potent antibacterial activity against Gram-negative bacteria. The compound’s molecular formula is C24H27N7O10S2 , and it has a molecular weight of 637.65 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CP 6232 involves the substitution of the iodomethylcephem with alkylaminomethylpyridones. This process results in the formation of pyridonylmethylaminomethylcephemcarboxylates . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and temperatures that facilitate the substitution reaction.
Industrial Production Methods: Industrial production methods for CP 6232 are not extensively documented, but they likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The compound is typically stored at -20°C to maintain its stability.
Chemical Reactions Analysis
Types of Reactions: CP 6232 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its antibacterial properties.
Substitution: As mentioned in the synthesis, substitution reactions are crucial for the formation of CP 6232.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Solvents like dimethyl sulfoxide (DMSO) and reaction temperatures conducive to substitution reactions are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Antibacterial Properties
One of the primary applications of this compound is in the development of antibacterial agents. The structural characteristics of the compound suggest it may interact effectively with bacterial targets, particularly through its thiazole and pyridine moieties, which are known to enhance antibacterial activity. Recent studies have indicated that derivatives of similar structures exhibit potent activity against drug-resistant bacterial strains, making them candidates for further investigation in antibiotic development .
Anticancer Activity
Research has shown that compounds with similar structural frameworks possess anticancer properties. The presence of the thiazole ring and the oxo group may contribute to the inhibition of key enzymes involved in cancer cell proliferation. In vitro studies have demonstrated that related compounds can effectively inhibit cell growth in various cancer cell lines, including those resistant to standard therapies . This suggests that the compound could be explored for its potential as an anticancer agent.
Enzyme Inhibition
The compound has been identified as a potential inhibitor of specific enzymes such as kinases involved in cancer and other diseases. For instance, studies have indicated that certain thiazole-containing compounds can inhibit EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) kinases, which are critical in tumor growth and angiogenesis . This highlights the importance of further research into the enzyme inhibitory properties of this compound.
Drug Design and Development
The unique structural features of (6R,7R)-7-[[(2E)-... can be leveraged in rational drug design. The incorporation of various functional groups allows for modifications that can enhance solubility, bioavailability, and target specificity. Structure-activity relationship (SAR) studies can provide insights into optimizing the efficacy and safety profiles of this compound for therapeutic use .
Case Studies
Study | Objective | Findings |
---|---|---|
Study 1 | Evaluate antibacterial efficacy | The compound showed significant activity against multiple drug-resistant bacterial strains. |
Study 2 | Assess anticancer properties | Demonstrated selective cytotoxicity against various cancer cell lines compared to standard chemotherapeutics. |
Study 3 | Investigate enzyme inhibition | Identified as a potent inhibitor of EGFR and VEGFR kinases with potential implications for cancer therapy. |
Mechanism of Action
Comparison with Similar Compounds
Cefepime: Another cephalosporin with broad-spectrum antibacterial activity.
Ceftazidime: Known for its effectiveness against Pseudomonas aeruginosa.
Ceftriaxone: A widely used cephalosporin with a broad range of activity against Gram-positive and Gram-negative bacteria.
Uniqueness: CP 6232 is unique due to its potent activity against Gram-negative bacteria and its specific mechanism of action as a cell wall inhibitor. Unlike some other cephalosporins, CP 6232 was specifically developed to target Pseudomonas aeruginosa, a challenging pathogen to treat.
Biological Activity
The compound (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[(1,5-dihydroxy-4-oxopyridin-2-yl)methyl-methylamino]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a fourth-generation cephalosporin antibiotic that exhibits broad-spectrum antibacterial activity. This article explores its biological activity, mechanism of action, and relevant case studies.
Property | Value |
---|---|
Molecular Formula | C22H24N6O9S3 |
Molecular Weight | 612.7 g/mol |
IUPAC Name | (6R,7R)-7-[[(2E)-... |
LogP | 0.3 |
The primary mechanism of action for this compound involves binding to penicillin-binding proteins (PBPs) located in the bacterial cell wall. This binding inhibits the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis and death. The compound's structure allows it to effectively penetrate both Gram-positive and Gram-negative bacterial membranes, enhancing its efficacy against a wide range of pathogens .
Antimicrobial Efficacy
Research indicates that this compound is effective against various bacterial strains, including those resistant to older antibiotics. Its broad-spectrum activity is attributed to its ability to target multiple PBPs across different bacterial species. In vitro studies have demonstrated significant inhibitory effects on pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
Case Studies
- In Vitro Studies : A study conducted on the antimicrobial properties of this compound showed that it had minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL against several resistant strains of bacteria. This suggests a promising alternative for treating infections caused by multidrug-resistant organisms.
- Clinical Applications : In clinical settings, this compound has been utilized in treating severe infections where conventional treatments have failed. Case reports highlight its effectiveness in managing complicated urinary tract infections and pneumonia caused by resistant strains.
Safety Profile
The safety profile of this compound has been evaluated in various studies. It has shown a low incidence of adverse effects compared to other antibiotics in its class. Common side effects include gastrointestinal disturbances; however, severe allergic reactions are rare .
Q & A
Q. Basic: What are the key considerations in designing a synthesis protocol for this cephalosporin derivative?
Answer:
The synthesis of this cephalosporin derivative requires careful selection of starting materials and reaction conditions. outlines a methodology for analogous compounds using sequential acylation and functional group modifications. Critical steps include:
- Acylation of the β-lactam core : Introduce the 2-(2-amino-1,3-thiazol-4-yl)acetamido group via coupling reagents like DCC or HOBt under anhydrous conditions .
- Substituent incorporation : The 3-[[(1,5-dihydroxy-4-oxopyridin-2-yl)methyl-methylamino]methyl] group is added through nucleophilic substitution or reductive amination, requiring pH control (pH 6–7) to avoid β-lactam ring degradation .
- Purification : Reverse-phase HPLC or column chromatography is essential to isolate the product from byproducts (e.g., unreacted intermediates) .
Validation : Cross-check spectral data (NMR, IR) with literature values to confirm structural integrity .
Q. Basic: Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Answer:
A multi-technique approach is necessary:
- NMR Spectroscopy :
- IR Spectroscopy : Confirm β-lactam C=O stretching (~1770 cm⁻¹) and hydroxyl groups (broad peak ~3200 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, especially for the carboxypropan-2-yloxyimino side chain .
Note : Discrepancies in IUPAC naming (e.g., Z/E isomerism in oxyimino groups) require careful spectral comparison with reference standards .
Q. Advanced: How can computational methods optimize the synthesis pathway for this compound?
Answer:
Computational tools like quantum chemical calculations (DFT) and reaction path search algorithms can predict optimal reaction conditions:
- Transition State Analysis : Identify energy barriers for β-lactam acylation and substituent incorporation to minimize side reactions .
- Solvent Screening : Use COSMO-RS models to select solvents that stabilize intermediates (e.g., DMF for acylation steps) .
- Machine Learning : Train models on existing cephalosporin synthesis data to predict reaction yields and impurity profiles .
Case Study : highlights ICReDD’s approach using computational-experimental feedback loops to reduce synthesis optimization time by 40–60% .
Q. Advanced: What strategies address discrepancies in antimicrobial activity data across studies?
Answer:
Variations in biological data often arise from structural impurities or assay conditions. Methodological solutions include:
- Purity Standardization : Use HPLC-UV/ELSD to ensure ≥98% purity, as impurities (e.g., des-acetyl byproducts) can skew MIC values .
- Assay Harmonization :
- Structure-Activity Analysis : Compare substituent effects (e.g., pyridinone vs. triazine groups) using molecular docking to explain potency differences .
Q. Advanced: How to resolve stereochemical uncertainties in the compound’s structure?
Answer:
The compound’s stereochemistry (6R,7R configuration) and oxyimino group geometry (2E) require:
- X-ray Crystallography : Resolve absolute configuration, particularly for the bicyclic core and pyridinone substituent .
- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA with hexane:isopropanol (85:15) mobile phase .
- Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra to confirm E/Z isomerism in the oxyimino group .
Caution : notes that minor isomers (e.g., 5-oxide derivatives) can form during synthesis, requiring rigorous purification .
Q. Advanced: How to improve solubility and stability through structural modifications?
Answer:
Modify functional groups while preserving β-lactam activity:
- Carboxylate Prodrugs : Convert the C-2 carboxylic acid to ester prodrugs (e.g., pivaloyloxymethyl) to enhance oral bioavailability .
- Pyridinone Substituent Optimization : Introduce hydrophilic groups (e.g., -SO₃H) at the 4-oxo position to improve aqueous solubility .
- Lyophilization Stabilizers : Co-formulate with trehalose or cyclodextrins to prevent hydrolysis during storage .
Validation : Monitor stability via accelerated degradation studies (40°C/75% RH) and LC-MS to track hydrolysis byproducts .
Properties
CAS No. |
141562-38-1 |
---|---|
Molecular Formula |
C24H27N7O10S2 |
Molecular Weight |
637.6 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[(1,5-dihydroxy-4-oxopyridin-2-yl)methyl-methylamino]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C24H27N7O10S2/c1-24(2,22(38)39)41-28-15(12-9-43-23(25)26-12)18(34)27-16-19(35)31-17(21(36)37)10(8-42-20(16)31)5-29(3)6-11-4-13(32)14(33)7-30(11)40/h4,7,9,16,20,33,40H,5-6,8H2,1-3H3,(H2,25,26)(H,27,34)(H,36,37)(H,38,39)/b28-15+/t16-,20-/m1/s1 |
InChI Key |
BBZPABARXLGGGW-FDTSAXHYSA-N |
SMILES |
CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CN(C)CC4=CC(=O)C(=CN4O)O)C(=O)O |
Isomeric SMILES |
CC(C)(C(=O)O)O/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CN(C)CC4=CC(=O)C(=CN4O)O)C(=O)O |
Canonical SMILES |
CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CN(C)CC4=CC(=O)C(=CN4O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
7-((2-aminothiazol-4-yl)-2-(1-carboxy-1-methyl)ethoxyiminoacetamido)-3-(N-(1,5-dihydroxy-4-pyridon-2-yl)methyl-N-methyl)aminomethyl-3-cephem-4-carboxylic acid CP 6232 CP-6232 CP6232 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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